

3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole chemical structure

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol

CAS No.: 1354939-29-9

Cat. No.: B6346101

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Technical Guide: 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole

Executive Summary

The compound 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole represents a critical heterocyclic scaffold in the development of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical agents (GABA receptor modulators). Its structural uniqueness lies in the 4-chloro-2-fluorophenyl moiety, which imparts metabolic stability and optimized lipophilicity, coupled with the 5-hydroxyisoxazole core, a classic bioisostere for carboxylic acids.

This guide provides an in-depth analysis of its structural dynamics (tautomerism), synthetic pathways, and physicochemical properties, designed to support researchers in scaffold optimization and process chemistry.

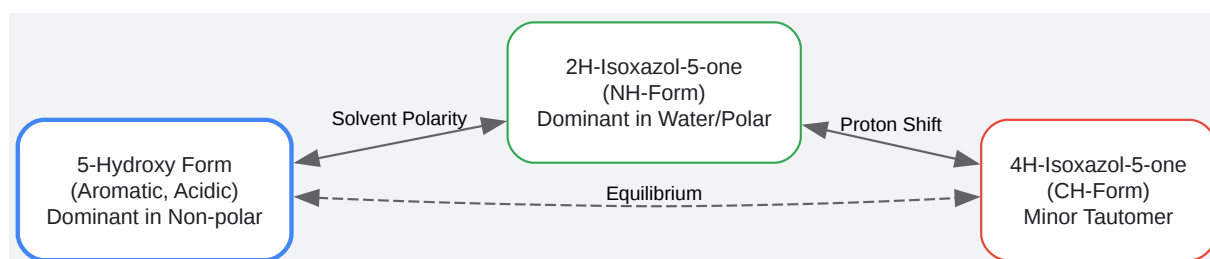
Structural Dynamics & Tautomerism

Unlike simple phenols, 5-hydroxyisoxazoles do not exist as a static single structure. They exist in a dynamic equilibrium between the hydroxy-form (OH), the 2H-isoxazol-5-one (NH), and the 4H-isoxazol-5-one (CH) forms.

Understanding this equilibrium is vital for molecular docking studies, as the dominant tautomer changes based on solvent polarity and pH.

- Non-polar media / Gas phase: The 5-hydroxy form is often favored.
- Polar/Aqueous media: The 2H-isoxazol-5-one (NH-form) predominates due to solvation stabilization.
- Acidity: The compound is significantly acidic ($pK_a \approx 4.0-5.0$), allowing it to form stable salts (enolates) under basic conditions.

Tautomeric Equilibrium Diagram



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Figure 1: Tautomeric triad of 3-aryl-5-hydroxyisoxazoles. The equilibrium shifts based on environmental conditions, impacting receptor binding affinity.

Physicochemical Profile

The inclusion of the 4-chloro-2-fluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry modification.

Property	Value / Characteristic	Impact on Design
Molecular Formula	C ₉ H ₅ ClFNO ₂	Core scaffold definition.
Molecular Weight	213.59 g/mol	Fragment-based drug discovery (FBDD) compliant.
pKa (Acidic)	~4.2 – 4.8	Mimics carboxylic acids (bioisostere); forms water-soluble salts at physiological pH.
Lipophilicity (LogP)	~2.5 (Estimated)	The Cl atom increases lipophilicity for membrane permeability; F modulates pKa and blocks metabolic oxidation.
H-Bond Donors	1 (OH/NH)	Critical for active site interaction (e.g., Serine residues).
H-Bond Acceptors	3 (N, O, F)	Fluorine acts as a weak acceptor; Ring N/O are strong acceptors.

Synthetic Pathway[1][2][3]

The most robust synthesis involves the cyclization of a

-keto ester with hydroxylamine. The regiochemistry is controlled by the reaction conditions.

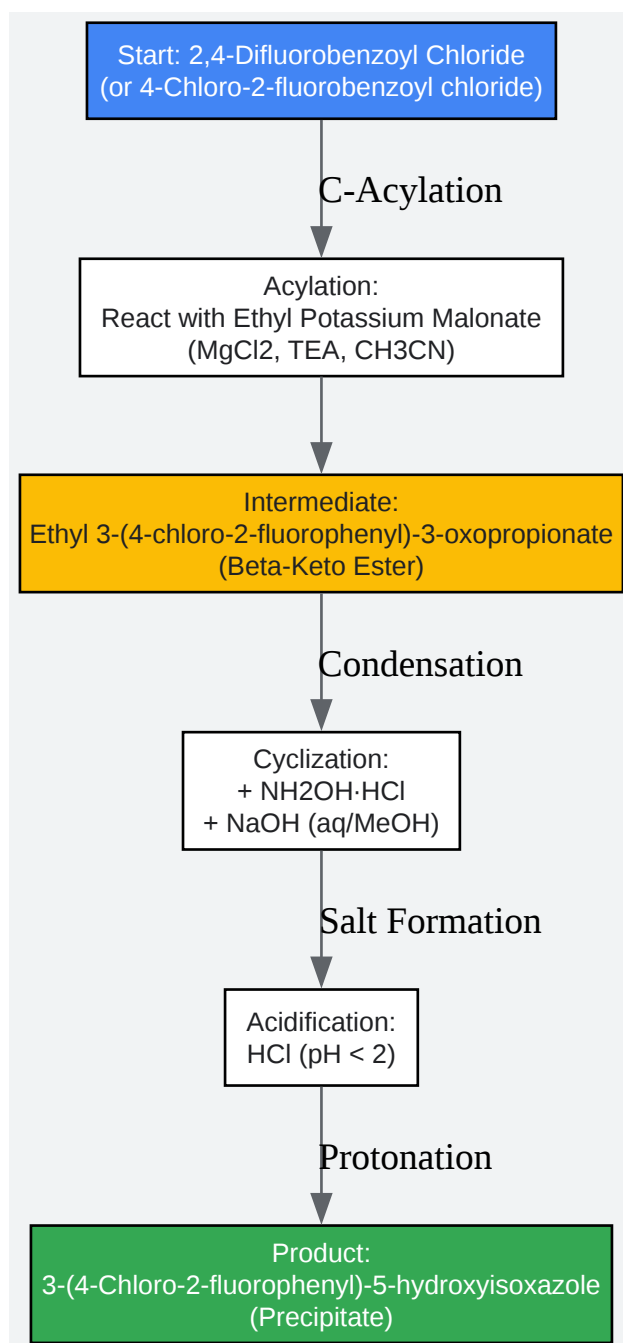
Core Reagents:

- Precursor: Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate.
- Cyclizing Agent: Hydroxylamine hydrochloride ().
- Base: Sodium Hydroxide ()

) or Sodium Ethoxide (

).

Mechanistic Workflow



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Figure 2: Step-wise synthetic route from acid chloride precursors to the final isoxazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole on a 10 mmol scale.

Reagents:

- Ethyl 3-(4-chloro-2-fluorophenyl)-3-oxopropionate (2.45 g, 10 mmol)
- Hydroxylamine hydrochloride (0.76 g, 11 mmol)
- Sodium Hydroxide (0.88 g, 22 mmol)
- Methanol (20 mL) / Water (10 mL)

Methodology:

- Preparation: Dissolve hydroxylamine hydrochloride in water (5 mL). Dissolve NaOH in water (5 mL).
- Mixing: In a round-bottom flask, dissolve the -keto ester in Methanol (20 mL). Cool to 0°C.
- Addition: Add the hydroxylamine solution, followed slowly by the NaOH solution. The mixture should turn clear or slightly yellow.
- Reaction: Stir at room temperature for 30 minutes, then reflux at 65°C for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
- Work-up:
 - Evaporate the methanol under reduced pressure.
 - Dilute the remaining aqueous residue with water (20 mL).
 - Critical Step: Cool the solution in an ice bath and acidify dropwise with concentrated HCl to pH 1–2. The 5-hydroxyisoxazole will precipitate as a white/off-white solid.

- Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene to obtain the pure compound.

Validation Criteria:

- ¹H NMR (DMSO-d₆): Look for the characteristic singlet at ~6.0–6.5 ppm (Isoxazole C4-H). The acidic OH/NH proton is often broad and may appear >12 ppm or be exchanged.
- Melting Point: Expect a sharp range (typically >150°C, dependent on crystal form).

Applications in Drug & Agrochemical Design[4]

Agrochemicals (Herbicides)

This scaffold is a key intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors.

- Mechanism: The isoxazole ring mimics the substrate of the PPO enzyme.
- Derivatization: The 5-OH group is often alkylated (e.g., with propargyl halides) to create the active herbicide (e.g., Flumiclorac-pentyl analogs).

Pharmaceuticals (GABA-A Agonists)

The 3-aryl-5-hydroxyisoxazole motif is structurally related to Muscimol and Gaboxadol.

- Bioisosterism: The 5-hydroxyisoxazole anion is a bioisostere of the carboxylate group () and the phosphate group, allowing it to bind to the GABA recognition site.
- Selectivity: The 4-chloro-2-fluoro substitution restricts conformational freedom (via steric clash between F and the isoxazole ring), potentially enhancing receptor subtype selectivity.

References

- Tautomerism of 5-Hydroxyisoxazoles
 - Journal of the Chemical Society, Perkin Transactions 2.[1] "Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution."

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 - Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." (General methodology for isoxazole synthesis).
- Agrochemical Applications (Isoxazole Herbicides)
 - BenchChem Application Notes.
- Pharmacological Relevance (GABA Analogs)
 - PubChem Compound Summary. "5-(3-Hydroxyphenyl)-isoxazole-3-carboxylic acid" (Structural analog data).[2]

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Sources

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- To cite this document: BenchChem. [3-(4-Chloro-2-fluorophenyl)-5-hydroxyisoxazole chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6346101/docs#3-4-chloro-2-fluorophenyl-5-hydroxyisoxazole-chemical-structure>]

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